3-Chloro-1H-indazole-5-carbaldehyde
Overview
Description
3-Chloro-1H-indazole-5-carboxaldehyde, also known as 3-Chloro-1H-indazole-5-carbaldehyde, is a chemical compound with the empirical formula C8H5ClN2O . It has a molecular weight of 180.59 .
Molecular Structure Analysis
The SMILES string of 3-Chloro-1H-indazole-5-carboxaldehyde isClc1n[nH]c2ccc(C=O)cc12
. The InChI is 1S/C8H5ClN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11)
. Physical And Chemical Properties Analysis
3-Chloro-1H-indazole-5-carbaldehyde is a powder with a melting point of 190-195 °C . It has an assay of 95% .Scientific Research Applications
Structural and Spectroscopic Analysis
Research on indazole derivatives, including compounds similar to 3-Chloro-1H-indazole-5-carbaldehyde, has provided insights into their structural and spectroscopic properties. For instance, the study on 1H-indazole-3-carbaldehyde analyzed its intermolecular interactions through X-ray, FT-IR, FT-Raman spectroscopy, and computational methods. This compound showcased various intermolecular interactions within its crystal structure, contributing to its stability and potential applications in material science and pharmacology (Morzyk-Ociepa et al., 2021).
Synthesis Methods
Another aspect of scientific research focuses on the synthesis of indazole derivatives. A method was described for synthesizing 1H-indazole-3-carbaldehyde, highlighting a cost-effective and industrially feasible process (Gong Ping, 2012). Such studies are crucial for developing synthetic pathways that are both efficient and scalable, enabling the broader application of these compounds in various fields.
Reactivity and Chemical Properties
Research on the reactivity of indazole derivatives, including 3-Chloro-1H-indazole-5-carbaldehyde, has led to discoveries of new chemical reactions and potential applications. For example, the reaction of 2-chloroindole-3-carbaldehyde with epihalogenohydrins demonstrated unique reactivity patterns, leading to the formation of novel heterocyclic structures (Suzdalev et al., 2011). Such findings are pivotal for the development of new materials and drugs.
Antimicrobial Applications
The synthesis and characterization of new triazolyl pyrazole derivatives, through the reaction with carbaldehydes similar to 3-Chloro-1H-indazole-5-carbaldehyde, showcased potential antimicrobial activities. These compounds were evaluated for their in vitro antibacterial, antifungal, and antioxidant activities, revealing broad-spectrum antimicrobial properties and moderate to good antioxidant activities (Bhat et al., 2016). This highlights the potential of indazole derivatives in developing new antimicrobial agents.
New Heterocyclic Structures
The versatility of indazole derivatives in synthesizing novel heterocyclic structures is also noteworthy. The transformation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde into tricyclic heterocycles via intramolecular 1,3-dipolar cycloaddition reactions exemplifies the utility of such compounds in generating biologically active fused heterocycles (Gaonkar & Rai, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-2H-indazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPTICJDNOFJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672255 | |
Record name | 3-Chloro-2H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1H-indazole-5-carbaldehyde | |
CAS RN |
1086391-03-8 | |
Record name | 3-Chloro-2H-indazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-1H-indazole-5-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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